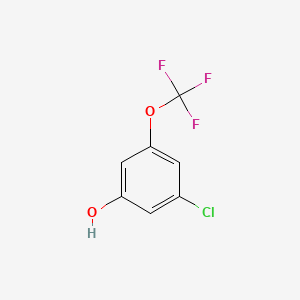

3-Chloro-5-(trifluoromethoxy)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQVMGRMDBOXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-52-7 | |

| Record name | 3-chloro-5-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Chloro-5-(trifluoromethoxy)phenol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-(trifluoromethoxy)phenol, a halogenated and fluorinated phenol derivative of significant interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights into its synthesis, physicochemical properties, spectral characteristics, and potential applications. By examining the roles of the chloro, hydroxyl, and trifluoromethoxy functional groups, this guide serves as a foundational resource for researchers exploring the utility of this and similar molecules in the design of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry

Phenolic scaffolds are ubiquitous in pharmaceuticals, offering a versatile platform for molecular interactions.[1][2][3] The strategic incorporation of halogen and fluorinated moieties can dramatically enhance the pharmacological profile of these molecules. The trifluoromethoxy (-OCF3) group, in particular, is increasingly utilized in drug design for its unique ability to modulate key physicochemical properties.[4][5][6] It significantly increases lipophilicity, which can improve membrane permeability and bioavailability, and enhances metabolic stability due to the strength of the C-F bonds.[6][7] The chlorine atom further influences the electronic nature of the aromatic ring and provides an additional vector for molecular interactions.[8][9] this compound, with its distinct substitution pattern, represents a promising, albeit underexplored, building block for the synthesis of novel bioactive compounds.

Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| CAS Number | 1017778-52-7 | Publicly available chemical databases. |

| Molecular Formula | C₇H₄ClF₃O₂ | Calculated from the chemical structure. |

| Molecular Weight | 228.55 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light-colored solid or oil | General property of substituted phenols. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | The trifluoromethoxy group increases lipophilicity.[4][6] |

| pKa | Estimated to be slightly lower than phenol (pKa ~9.9) | The electron-withdrawing nature of the chloro and trifluoromethoxy groups increases the acidity of the phenolic hydroxyl group. |

Synthesis of this compound

Proposed Synthetic Pathway

A likely two-step synthetic approach would involve the trifluoromethylation of a readily available starting material, 3-chloro-5-hydroxyphenol.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on similar transformations and should be optimized for this specific substrate.[10]

Step 1: Xanthate Formation

-

To a solution of 3-chloro-5-hydroxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add an imidazolium methylthiocarbonothioyl salt (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude xanthate intermediate.

Step 2: O-Trifluoromethylation

-

Dissolve the crude xanthate intermediate from Step 1 in an anhydrous solvent such as dichloromethane (DCM).

-

Add XtalFluor-E (2.0 eq) and trichloroisocyanuric acid (TCCA) (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic characteristics based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show three aromatic proton signals in the range of δ 6.5-7.5 ppm, and a broad singlet for the phenolic hydroxyl proton, the chemical shift of which will be concentration-dependent. The aromatic protons will exhibit splitting patterns consistent with their meta-coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display characteristic signals for the aromatic carbons. The carbon bearing the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3600-3200 (broad) | O-H stretch (phenolic) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1250-1050 (strong) | C-O-C stretch (aryl ether)[13][14][15][16] |

| ~1150-1100 (strong) | C-F stretch (trifluoromethyl) |

| ~800-600 | C-Cl stretch |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation pathways for halogenated phenols include the loss of CO, CHO, and the halogen atom.[17][18][19][20][21]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three functional groups: the phenolic hydroxyl, the aromatic ring, and the trifluoromethoxy group.

Caption: Reactivity map of this compound.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile for O-alkylation and O-acylation reactions.[2]

-

Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the hydroxyl group (ortho-, para-directing) and deactivated by the electron-withdrawing chloro and trifluoromethoxy groups.[3] The substitution pattern will be a result of the interplay of these electronic effects.

-

Trifluoromethoxy Group: This group is generally stable to metabolic degradation and many chemical transformations, making it a valuable moiety for maintaining the integrity of a drug candidate in vivo.[4][6]

Applications in Drug Development

Substituted phenols are crucial intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][22] The unique combination of a chloro and a trifluoromethoxy group in this compound makes it a particularly attractive building block for several reasons:

-

Enhanced Lipophilicity: The trifluoromethoxy group significantly increases lipophilicity, which can improve a drug candidate's ability to cross biological membranes.[4][6]

-

Metabolic Stability: The robust C-F bonds in the trifluoromethoxy group resist metabolic degradation, potentially leading to a longer in vivo half-life for drugs containing this moiety.[7]

-

Modulation of pKa: The electron-withdrawing nature of the substituents can fine-tune the acidity of the phenol, which can be critical for target binding and pharmacokinetic properties.

-

Scaffold for Further Functionalization: The phenolic hydroxyl group provides a convenient handle for the attachment of other molecular fragments through ether or ester linkages, allowing for the exploration of a broad chemical space in lead optimization.

This molecule could serve as a key intermediate in the synthesis of compounds targeting a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes where interactions with halogenated and fluorinated aromatic rings are favorable.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the care appropriate for a substituted chlorophenol. Chlorophenols are generally considered toxic and can cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and development. Its unique combination of functional groups offers a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of new drug candidates. While detailed experimental data for this specific molecule remains scarce, this guide provides a solid foundation for its synthesis, characterization, and application by drawing upon established principles and data from analogous compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of next-generation therapeutics.

References

- 1. Phenols in medicine | Feature | RSC Education [edu.rsc.org]

- 2. ijcrt.org [ijcrt.org]

- 3. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Properties and Uses of Chlorophenols-Chemwin [en.888chem.com]

- 9. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US4157344A - Preparation of aryl trifluoromethyl ethers - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 21. rroij.com [rroij.com]

- 22. benchchem.com [benchchem.com]

3-Chloro-5-(trifluoromethoxy)phenol molecular weight.

An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethoxy)phenol

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The document delineates its physicochemical properties, outlines a plausible synthetic pathway, and discusses its potential applications as a key building block in the development of novel pharmaceuticals and agrochemicals. The guide emphasizes the strategic importance of the trifluoromethoxy group in modulating molecular properties to enhance biological activity and metabolic stability. Safety protocols and handling guidelines are also presented, derived from data on structurally related compounds. This paper is intended for an audience of researchers, scientists, and drug development professionals, offering expert insights into the scientific and practical aspects of working with this specialized chemical intermediate.

Introduction: The Strategic Role of Fluorinated Phenols in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science.[1] The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[2] Among fluorinated motifs, the trifluoromethoxy (-OCF₃) group is particularly valuable. It is often employed as a lipophilic hydrogen bond acceptor that can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2]

This compound emerges as a significant building block, combining the electronic and steric features of a chlorinated aromatic ring with the property-modulating effects of the trifluoromethoxy group. This unique combination makes it an attractive starting material for synthesizing complex molecules with potential therapeutic or agricultural applications. This guide serves as a technical resource for professionals seeking to understand and utilize this compound in their research and development endeavors.

Physicochemical and Structural Properties

Precise characterization is the foundation of all chemical research and development. While experimental data for this compound is not widely published, its key properties can be reliably calculated and inferred from established chemical principles and data from analogous compounds.

| Property | Value | Source / Method |

| IUPAC Name | This compound | - |

| CAS Number | 1017778-52-7 | [3] |

| Molecular Formula | C₇H₄ClF₃O₂ | - |

| Molecular Weight | 212.55 g/mol | Calculated |

| Appearance | Predicted: Colorless to light-colored solid or liquid | Inferred |

| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |

Note: Some properties are predicted based on the structure and data from similar compounds due to limited publicly available experimental data for this specific isomer.

Synthesis and Mechanistic Considerations

The synthesis of substituted trifluoromethoxyphenols is a non-trivial process, often requiring specialized reagents and carefully controlled conditions. While a specific, validated protocol for this compound is not publicly documented, a plausible and chemically sound synthetic route can be designed based on established organofluorine chemistry.

Proposed Synthetic Pathway: Electrophilic Chlorination

A logical approach involves the selective electrophilic chlorination of the precursor, 3-(trifluoromethoxy)phenol. The hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups are ortho-, para-directing and meta-directing, respectively. The directing effects of these groups on the aromatic ring will govern the regioselectivity of the chlorination reaction.

The workflow for this synthesis can be visualized as follows:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

The following protocol is a representative example and should be optimized and validated in a laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1 equivalent of 3-(trifluoromethoxy)phenol in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash with brine.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality of Choices:

-

N-Chlorosuccinimide (NCS): Chosen as a mild and selective chlorinating agent to minimize over-chlorination and side reactions.

-

Dichloromethane: Selected as an inert solvent that readily dissolves the reactants and does not participate in the reaction.

-

Controlled Temperature: Starting at 0°C helps to control the exothermicity of the reaction and improve the regioselectivity.

Spectroscopic Characterization Profile (Predicted)

Full spectroscopic validation is essential for confirming the identity and purity of the synthesized compound. Based on the structure, the following spectral characteristics are anticipated.

Caption: Logical workflow for analytical characterization.

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic region (δ 6.5-7.5 ppm) showing three distinct signals for the aromatic protons. A broad singlet for the phenolic proton (-OH). |

| ¹³C NMR | Signals for seven distinct carbon atoms. A quartet for the -OCF₃ carbon due to coupling with fluorine. Aromatic signals showing C-Cl and C-O shifts. |

| ¹⁹F NMR | A singlet around δ -58 to -60 ppm, characteristic of the -OCF₃ group. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z ≈ 212 and 214 in a ~3:1 ratio, characteristic of a monochlorinated compound. Fragmentation would show loss of CF₃. |

| FTIR | A broad absorption band around 3200-3500 cm⁻¹ for the O-H stretch. Strong C-F stretching bands around 1100-1300 cm⁻¹. C-Cl stretch around 700-800 cm⁻¹. |

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its utility as a versatile intermediate. The phenol group provides a reactive handle for nucleophilic substitution or etherification reactions, while the chloro and trifluoromethoxy groups fine-tune the electronic and lipophilic properties of the final molecule.

-

Pharmaceuticals: This compound is an ideal starting point for synthesizing inhibitors, receptor antagonists, or other biologically active molecules. The -OCF₃ group is present in several FDA-approved drugs, where it enhances metabolic stability and brain permeability.[2]

-

Agrochemicals: Halogenated and trifluoromethylated phenols are common precursors for herbicides and fungicides.[5] The specific substitution pattern of this compound could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

Safety, Handling, and Disposal

Assumed Hazards:

-

Harmful if swallowed.[6]

-

May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][8]

-

Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste. Do not empty into drains.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound - CAS:1017778-52-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. 3-Chloro-5-(trifluoromethyl)phenol | 570391-18-3 [sigmaaldrich.com]

- 5. 3-Chloro-2-Fluoro-5-(triFluoromethyl)Phenol [myskinrecipes.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(trifluoromethoxy)phenol

Introduction: The Significance of 3-Chloro-5-(trifluoromethoxy)phenol in Modern Chemistry

This compound is a highly valuable fluorinated building block in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethoxy group, and a hydroxyl group on a benzene ring, imparts specific physicochemical properties to molecules that incorporate this moiety. The trifluoromethoxy group, in particular, is often sought after in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a compound. This guide provides a detailed, scientifically-grounded pathway for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The presented methodology is based on established chemical principles and provides insights into the critical parameters for a successful synthesis.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic analysis of this compound points to the corresponding aniline, 3-Chloro-5-(trifluoromethoxy)aniline, as a key precursor. The conversion of an aromatic amine to a phenol is a classic and reliable transformation in organic synthesis, typically proceeding through a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This pathway is advantageous due to the ready availability of the aniline precursor and the generally high efficiency of the diazotization-hydrolysis sequence.

The overall synthetic strategy can be visualized as a two-stage process:

-

Stage 1: Synthesis of the Precursor, 3-Chloro-5-(trifluoromethoxy)aniline. This is typically achieved through the reduction of the corresponding nitro compound, 1-chloro-3-nitro-5-(trifluoromethoxy)benzene.

-

Stage 2: Conversion of 3-Chloro-5-(trifluoromethoxy)aniline to this compound. This involves the diazotization of the aniline followed by the hydrolysis of the in-situ generated diazonium salt.

This guide will focus on the critical second stage of this synthesis, providing a detailed protocol and mechanistic insights.

Core Synthesis: From Aniline to Phenol

The conversion of 3-Chloro-5-(trifluoromethoxy)aniline to the target phenol is a cornerstone of this synthesis. The process hinges on the formation of a diazonium salt, an excellent leaving group, which is subsequently displaced by a hydroxyl group from water.

Step 1: Diazotization of 3-Chloro-5-(trifluoromethoxy)aniline

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt. Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically sulfuric acid or hydrochloric acid. The reaction is performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[1]

The presence of electron-withdrawing groups, such as the chlorine and trifluoromethoxy substituents on the aniline, can decrease the nucleophilicity of the amino group, potentially slowing down the diazotization process. However, the reaction is generally robust and proceeds to completion under the right conditions.

Experimental Protocol: Diazotization

-

To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 3-Chloro-5-(trifluoromethoxy)aniline (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Continue stirring at this temperature for 30 minutes to ensure complete dissolution and formation of the aniline salt.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the cold aniline salt solution. The rate of addition should be carefully controlled to maintain the temperature between 0 and 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The formation of the diazonium salt solution is now complete.

Step 2: Hydrolysis of the 3-Chloro-5-(trifluoromethoxy)benzenediazonium Salt

The hydrolysis of the diazonium salt to the corresponding phenol is typically achieved by heating the acidic solution. The diazonium group (-N₂⁺) is an excellent leaving group, and upon warming, it departs as nitrogen gas, allowing for the nucleophilic attack of water on the aromatic ring to form the phenol.[2]

The efficiency of this step can be influenced by the reaction temperature and the concentration of the acid. A balance must be struck to ensure complete decomposition of the diazonium salt while minimizing the formation of side products.

Experimental Protocol: Hydrolysis

-

Gently warm the freshly prepared diazonium salt solution to 50-60 °C. The evolution of nitrogen gas should be observed.

-

Maintain this temperature until the gas evolution ceases, which typically takes 1-2 hours.

-

After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

Purification and Characterization

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the final product in high purity.

| Compound | Molecular Formula | Molecular Weight | Physical Form | Purity |

| This compound | C₇H₄ClF₃O | 212.55 g/mol | Liquid | >97% |

Data sourced from commercial supplier information.[3]

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Insights and Rationale

The entire process is a well-established example of electrophilic aromatic substitution, where the initial amine is converted into a highly reactive intermediate that can be readily substituted.

Caption: Overall synthetic transformation from aniline to phenol.

The choice of a strong acid like sulfuric acid serves a dual purpose: it catalyzes the formation of the nitrosonium ion (NO⁺) from nitrous acid and protonates the aniline to form the anilinium salt, which is soluble in the aqueous medium. The low reaction temperature for diazotization is critical to prevent the premature decomposition of the diazonium salt, which can lead to a range of unwanted side products. The subsequent heating for hydrolysis provides the necessary activation energy for the elimination of the stable nitrogen molecule and the formation of the desired phenol.

Safety Considerations

Aryl diazonium salts are known to be thermally unstable and can decompose explosively, especially when isolated in a dry state. Therefore, it is imperative to handle the diazonium salt solution with care and to avoid its isolation. The reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound from its corresponding aniline via a diazotization-hydrolysis sequence is a robust and reliable method. By carefully controlling the reaction parameters, particularly temperature, this valuable building block can be prepared in good yield and high purity. The insights and protocols provided in this guide are intended to equip researchers and scientists with the necessary knowledge to successfully synthesize this important compound for their research and development endeavors.

References

Reactivity of 3-Chloro-5-(trifluoromethoxy)phenol in substitution reactions

An In-Depth Technical Guide to the Reactivity of 3-Chloro-5-(trifluoromethoxy)phenol in Substitution Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic compound of increasing interest in medicinal chemistry and agrochemical synthesis.[1] Its utility as a synthetic intermediate is dictated by the complex interplay of its three distinct functional groups: a hydroxyl (-OH), a chloro (-Cl), and a trifluoromethoxy (-OCF3) group. This guide provides a comprehensive analysis of the molecule's reactivity in substitution reactions. We will dissect the electronic and steric influences of each substituent to predict regiochemical outcomes in electrophilic aromatic substitution and explore the reactivity of the phenolic hydroxyl group in nucleophilic substitution reactions. This document serves as a predictive framework and practical guide for chemists leveraging this versatile building block.

Molecular Architecture and Electronic Profile

The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. In this compound, we have a competitive and nuanced scenario. A qualitative understanding of each group's inductive and resonance effects is critical for predicting its chemical behavior.

-

Hydroxyl (-OH) Group: This is a powerful activating group. While oxygen is highly electronegative (strong -I inductive effect), its ability to donate a lone pair of electrons into the aromatic π-system (+M resonance effect) is dominant. This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic attack.[2][3] The -OH group is therefore a strong ortho, para-director.

-

Chloro (-Cl) Group: Halogens present a classic case of competing effects. Their high electronegativity withdraws electron density from the ring inductively (-I effect), which deactivates the ring overall compared to benzene.[4] However, like the hydroxyl group, they possess lone pairs that can be donated via resonance (+M effect). For halogens, the inductive effect outweighs the resonance effect, leading to net deactivation. Despite this, the resonance donation still directs incoming electrophiles to the ortho and para positions.[4][5]

-

Trifluoromethoxy (-OCF3) Group: This group is a potent deactivator. The three highly electronegative fluorine atoms create an extremely powerful electron-withdrawing inductive effect (-I).[6][7] Unlike a simple methoxy group (-OCH3), the lone pairs on the oxygen are drawn towards the trifluoromethyl group, severely diminishing their ability to participate in resonance with the aromatic ring. Consequently, the -OCF3 group strongly deactivates the ring and is a meta-director for electrophilic substitution.[5][8] Its stability against metabolic degradation makes it a valuable moiety in drug design.[6]

Table 1: Summary of Substituent Effects

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Influence |

| -OH | -I (Withdrawing) | +M (Donating) | Activating | ortho, para |

| -Cl | -I (Withdrawing) | +M (Donating) | Deactivating | ortho, para |

| -OCF3 | -I (Strongly Withdrawing) | Negligible | Strongly Deactivating | meta |

Electrophilic Aromatic Substitution (EAS)

Predicting the site of electrophilic attack requires a consolidated analysis of the directing effects of all three substituents. The positions on the ring are numbered as follows:

Let's analyze the directing influence on the available positions (C2, C4, C6):

-

Position C2: ortho to -OH (activating), ortho to -Cl (deactivating), and meta to -OCF3 (deactivating). This position is strongly activated by the hydroxyl group.

-

Position C4: para to -OH (activating), ortho to -Cl (deactivating), and ortho to -OCF3 (deactivating). This position is also strongly activated by the hydroxyl group but deactivated by the other two.

-

Position C6: ortho to -OH (activating), meta to -Cl (deactivating), and para to -OCF3 (deactivating). This position is activated by the hydroxyl group.

Controlling Influence: The -OH group is the most powerful activating group and will dominate the directing effects.[2][9] Therefore, electrophilic substitution is overwhelmingly expected to occur at the positions ortho and para to the hydroxyl group, which are C2, C4, and C6.

Between these, C4 is sterically the most accessible. However, the strong deactivating effects of the adjacent -Cl and -OCF3 groups at this position may hinder attack. The C2 and C6 positions are electronically most favorable due to the powerful activation from the adjacent -OH group. Steric hindrance from the neighboring substituents will play a role in the ratio of products. Given the bulk of the -OCF3 group, substitution at C2 is likely favored over C6.

Diagram 1: Predicted Regioselectivity in EAS

Exemplary EAS Protocols (Hypothetical)

Protocol 1: Monobromination

This protocol aims to install a bromine atom, likely at the C2 position. Due to the activated nature of the ring by the -OH group, harsh conditions are unnecessary.[2]

-

Preparation: Dissolve this compound (1.0 eq) in a suitable solvent of low polarity, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄), in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of bromine (Br₂) (1.0 eq) in the same solvent to the flask dropwise over 30 minutes. Maintain the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (CH₂Cl₂). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 2-Bromo-3-chloro-5-(trifluoromethoxy)phenol.

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur at two main sites: the phenolic oxygen or the chlorine-bearing carbon.

Reactions at the Phenolic Oxygen

The hydroxyl group is the most reactive site for nucleophilic attack by the phenoxide anion. The acidity of the phenol is enhanced by the electron-withdrawing -Cl and -OCF3 groups, facilitating the formation of the corresponding phenoxide with a suitable base. This phenoxide is an excellent nucleophile for reactions like Williamson ether synthesis or esterification.[3]

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

This workflow describes the synthesis of a methyl ether derivative.

-

Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a dry polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (CH₃CN).

-

Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃) (1.5 eq) or sodium hydride (NaH) (1.1 eq) portion-wise at room temperature. Stir for 30 minutes to ensure complete formation of the phenoxide salt.

-

Electrophile Addition: Add the alkylating agent, such as methyl iodide (CH₃I) (1.2 eq), dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

-

Quenching and Work-up: After completion, cool the reaction to room temperature and carefully quench with water.

-

Extraction: Extract the product into a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ether by column chromatography.

Diagram 2: Workflow for O-Alkylation

References

- 1. 3-Chloro-2-Fluoro-5-(triFluoromethyl)Phenol [myskinrecipes.com]

- 2. byjus.com [byjus.com]

- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. homework.study.com [homework.study.com]

- 9. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

Spectroscopic analysis of 3-Chloro-5-(trifluoromethoxy)phenol

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Chloro-5-(trifluoromethoxy)phenol

Foreword: The Analytical Imperative for Novel Intermediates

In the landscape of pharmaceutical and agrochemical development, the precise characterization of synthetic intermediates is not merely a procedural step but the bedrock of successful discovery and manufacturing.[1] Molecules such as this compound, a halogenated and fluorinated phenol derivative, serve as critical building blocks. Its unique substitution pattern—a chloro group, a trifluoromethoxy group, and a hydroxyl group meta to each other—imparts specific electronic and steric properties that are leveraged in the synthesis of more complex active ingredients. An unambiguous structural confirmation and purity assessment are therefore paramount.

This guide provides a comprehensive, multi-technique spectroscopic approach to the analysis of this compound. Moving beyond a simple recitation of data, we will explore the causality behind our analytical choices, detailing how each technique provides a unique and complementary piece of the structural puzzle. The protocols herein are designed to be self-validating, ensuring that the resulting data is robust, reproducible, and leads to an unassailable structural elucidation.

Foundational Analysis: Molecular Formula and Purity

Prior to in-depth structural analysis, the molecular formula and purity must be established. High-Resolution Mass Spectrometry (HRMS) provides the empirical formula, while techniques like High-Performance Liquid Chromatography (HPLC) are used to assess sample purity. For the purpose of this guide, we will assume a sample purity of >97% as is common for commercial-grade reagents.[2]

Molecular Formula: C₇H₄ClF₃O[3] Molecular Weight: 212.55 g/mol (for ³⁵Cl isotope)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton, carbon, and fluorine environments.

Proton (¹H) NMR Spectroscopy

Rationale & Causality: ¹H NMR reveals the number of distinct proton environments and their neighboring relationships (connectivity) through spin-spin coupling. In this molecule, we expect to resolve signals for the three aromatic protons and the single phenolic hydroxyl proton. The electron-withdrawing nature of the chlorine and trifluoromethoxy groups will deshield the aromatic protons, shifting them downfield relative to benzene (7.34 ppm).

Predicted Spectral Interpretation: The spectrum will feature three signals in the aromatic region and one for the hydroxyl proton.

-

H2: This proton is situated between the two strongly electron-withdrawing Cl and OCF₃ groups. It is expected to be the most deshielded, appearing as a triplet (or a narrow multiplet) due to small meta-coupling to H4 and H6.

-

H4 & H6: These protons are ortho to either the Cl or OCF₃ group and meta to the other. Their chemical shifts will be similar but distinct, appearing as multiplets.

-

OH: The phenolic proton signal is typically a broad singlet, and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[4] It can be confirmed by a D₂O exchange experiment, where the peak disappears.[5]

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |

| Proton Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic H's | 6.8 - 7.3 |

| Phenolic OH | 5.0 - 6.5 (variable) |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual peak at ~7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5]

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise)

-

Relaxation delay (d1): 5 seconds (to ensure full relaxation of protons)

-

Pulse angle: 30-45 degrees

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum, and integrate all signals.

Carbon-13 (¹³C) NMR Spectroscopy

Rationale & Causality: ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, offering direct evidence for the carbon skeleton and the points of substitution. The trifluoromethoxy group will have a profound effect, with the OCF₃ carbon appearing as a quartet due to one-bond coupling with the three fluorine atoms.

Predicted Spectral Interpretation: Seven distinct signals are expected.

-

C-O (Phenolic): The carbon attached to the hydroxyl group (C1) will be significantly deshielded, appearing around 155-160 ppm.

-

C-Cl & C-OCF₃: The carbons directly bonded to the electronegative chlorine (C3) and trifluoromethoxy group (C5) will also be downfield. The C-O bond of the trifluoromethoxy group will cause a significant downfield shift for C5.

-

Aromatic C-H: The carbons bonded to hydrogen (C2, C4, C6) will appear in the typical aromatic region of 110-130 ppm.

-

-OCF₃ Carbon: The carbon of the trifluoromethoxy group will be significantly deshielded and will appear as a quartet (¹JCF ≈ 250-260 Hz).

| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-OH | ~157 |

| C-OCF₃ | ~149 |

| C-Cl | ~135 |

| Aromatic C-H | 110 - 125 |

| -OCF₃ | ~121 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer.

-

Number of scans: 1024-4096 (or more, as needed for signal-to-noise)

-

Relaxation delay (d1): 2 seconds

-

Acquisition mode: Proton-decoupled (to produce singlets for all carbons not coupled to fluorine).

-

-

Data Processing: Process the FID similarly to the ¹H spectrum.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Rationale & Causality: Given the presence of the trifluoromethoxy group, ¹⁹F NMR is an essential and highly sensitive technique. It provides direct confirmation of the fluorine environment. Since there are no other fluorine atoms in the molecule, we expect a single, clean signal.

Predicted Spectral Interpretation: A single sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift will be in the characteristic range for trifluoromethoxy groups.

| Predicted ¹⁹F NMR Data (376 MHz, CDCl₃) | |

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) |

| -OCF₃ | -58 to -65 |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe/channel. No external standard is typically needed, as the spectrometer's frequency is internally referenced.

-

Number of scans: 16-32

-

Acquisition mode: Proton-decoupled.

-

-

Data Processing: Standard Fourier transform, phasing, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Rationale & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[6] For this compound, we can confirm the presence of the hydroxyl (O-H), aromatic (C=C, C-H), carbon-oxygen (C-O), carbon-chlorine (C-Cl), and carbon-fluorine (C-F) bonds.

Predicted Spectral Interpretation: The spectrum will be dominated by several key absorption bands.

-

O-H Stretch: A strong and characteristically broad absorption band between 3200-3550 cm⁻¹ indicates the hydrogen-bonded phenolic hydroxyl group.[4][7][8]

-

Aromatic C-H Stretch: A weaker absorption will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[4][7]

-

Aromatic C=C Stretch: Medium to strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.[4][7][8]

-

C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹ is indicative of the phenolic C-O bond.

-

C-F Stretches (-OCF₃): The trifluoromethoxy group will produce very strong, complex absorption bands in the 1000-1300 cm⁻¹ region, often obscuring other signals.

-

C-Cl Stretch: A strong absorption in the lower wavenumber region, typically 1000-1100 cm⁻¹ for aryl chlorides.[9]

| Predicted FT-IR Data | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Phenolic O-H stretch | 3200 - 3550 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1400 - 1600 |

| C-O stretch | 1200 - 1250 |

| C-F stretches (-OCF₃) | 1000 - 1300 |

| C-Cl stretch | 1000 - 1100 |

Experimental Protocol: FT-IR (ATR Method) The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique that requires minimal sample preparation.[10][11]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[6][10] Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of this compound directly onto the ATR crystal.[10]

-

Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[10]

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Rationale & Causality: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern under energetic conditions. For this molecule, Electron Ionization (EI) is a suitable technique.

Predicted Spectral Interpretation (EI-MS):

-

Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) with a characteristic ~3:1 intensity ratio.

-

m/z 212 (for C₇H₄³⁵ClF₃O)

-

m/z 214 (for C₇H₄³⁷ClF₃O)

-

-

Key Fragment Ions: Aromatic ethers are relatively stable and often show a strong molecular ion peak.[12] Fragmentation may occur via several pathways:

-

Loss of ·CF₃: Cleavage of the O-CF₃ bond could lead to a fragment ion.

-

Loss of ·OCF₃: Cleavage of the C-O bond could lead to a significant fragment.

-

Loss of Cl·: Cleavage of the C-Cl bond.

-

Loss of CO: A common fragmentation pathway for phenols and aromatic ethers after initial fragmentation.[12][13]

-

| Predicted Mass Spectrometry Data (EI) | |

| m/z | Possible Assignment |

| 214 | [M+2]⁺ (³⁷Cl isotope) |

| 212 | [M]⁺ (³⁵Cl isotope) |

| 184 | [M - CO]⁺ |

| 177 | [M - Cl]⁺ |

| 143 | [M - CF₃]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is preferred as it also confirms the purity of the sample.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The power of this analytical approach lies in the integration of data from all methods to build an unassailable structural proof.

Caption: Overall experimental workflow for the spectroscopic analysis.

The logical relationship between the data points culminates in the final structure.

Caption: Logical integration of data to confirm the final chemical structure.

Conclusion

By systematically applying and integrating ¹H, ¹³C, and ¹⁹F NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry, a complete and unambiguous structural characterization of this compound can be achieved. This multi-faceted approach ensures the identity, confirms the substitution pattern, and provides a robust analytical package essential for its application in research and development. Each technique serves as an internal validation for the others, culminating in a high-confidence structural assignment that meets the rigorous standards of the scientific and industrial community.

References

- 1. 3-Chloro-2-Fluoro-5-(triFluoromethyl)Phenol [myskinrecipes.com]

- 2. 3-Chloro-5-(trifluoromethyl)phenol | 570391-18-3 [sigmaaldrich.com]

- 3. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rtilab.com [rtilab.com]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

Deconstructing 3-Chloro-5-(trifluoromethoxy)phenol: A Technical Guide to its SMILES Notation

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of the Simplified Molecular-Input Line-Entry System (SMILES) notation for the chemical compound 3-Chloro-5-(trifluoromethoxy)phenol. By dissecting its molecular structure and corresponding SMILES string, this document aims to enhance the understanding and application of this crucial cheminformatics tool.

Introduction to SMILES and its Significance

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. It is a cornerstone of modern cheminformatics, enabling the storage, retrieval, and searching of chemical information in a human-readable and computationally efficient manner. A comprehensive understanding of SMILES is paramount for navigating chemical databases, performing virtual screening, and developing quantitative structure-activity relationship (QSAR) models.

The Molecular Identity of this compound

This compound is a substituted aromatic compound. Its core structure is a phenol ring, which is a benzene ring bonded to a hydroxyl group (-OH). This core is further functionalized with a chlorine atom (-Cl) and a trifluoromethoxy group (-OCF₃). The numerical prefixes "3-" and "5-" in its IUPAC name indicate the positions of the chlorine and trifluoromethoxy substituents, respectively, relative to the hydroxyl group, which is conventionally assigned to position 1 of the phenyl ring.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 1017778-52-7 | Sunway Pharm Ltd[1] |

| Molecular Formula | C₇H₄ClF₃O₂ | - |

| Molecular Weight | 212.55 g/mol | - |

The Canonical SMILES Notation

The canonical SMILES string for this compound is:

Oc1cc(Cl)cc(OC(F)(F)F)c1

This notation provides a concise and unambiguous representation of the molecule's two-dimensional structure.

Decoding the SMILES String: A Step-by-Step Analysis

The SMILES string Oc1cc(Cl)cc(OC(F)(F)F)c1 can be deconstructed to understand how it maps to the chemical structure of this compound.

Workflow for SMILES Interpretation:

Figure 1. A flowchart illustrating the step-by-step interpretation of the SMILES string for this compound.

Detailed Breakdown:

-

O : Represents the oxygen atom of the hydroxyl group.

-

c1 : Denotes an aromatic carbon atom, which is part of a ring. The number "1" is a label used to identify the atoms that form the ring.

-

cc : Represents two consecutive aromatic carbon atoms in the ring.

-

(Cl) : Indicates a chlorine atom attached as a substituent to the preceding carbon atom. The parentheses enclose the substituent.

-

cc : Another two consecutive aromatic carbon atoms.

-

(OC(F)(F)F) : This signifies the trifluoromethoxy group.

-

O : The oxygen atom.

-

C : The carbon atom bonded to the oxygen.

-

(F)(F)(F) : Three fluorine atoms, each enclosed in parentheses as they are substituents on the carbon atom.

-

-

c1 : The final aromatic carbon atom, which is also labeled with "1", indicating that it forms a bond with the first carbon atom labeled "1", thus closing the aromatic ring.

Visualizing the Molecular Structure

The SMILES notation can be translated into a two-dimensional structural diagram, providing a more intuitive representation of the molecule.

Figure 2. 2D representation of the this compound structure.

Conclusion

The SMILES notation Oc1cc(Cl)cc(OC(F)(F)F)c1 provides a robust and machine-readable representation of this compound. A thorough understanding of how to interpret and generate such notations is fundamental for professionals engaged in chemical research and drug development. This guide has provided a detailed breakdown of the SMILES string, linking it directly to the molecule's structural features, thereby facilitating its effective use in various cheminformatics applications.

References

A Technical Guide to the Presumed Hazard Profile and Safe Handling of 3-Chloro-5-(trifluoromethoxy)phenol

Executive Summary: An Assessment Based on Structural Analogy

3-Chloro-5-(trifluoromethoxy)phenol is a substituted aromatic compound for which specific toxicological and safety data is sparse. Its structure combines three key motifs, each contributing to a presumed hazard profile:

-

The Phenol Core: This functional group is associated with significant corrosive properties and the potential for rapid dermal absorption, leading to severe systemic toxicity.[1] Phenolic compounds can cause severe chemical burns which may be initially painless due to their local anesthetic effect, creating a deceptive risk of prolonged exposure.[2]

-

Chlorination: The presence of a chlorine atom on the aromatic ring suggests that thermal decomposition may produce toxic and corrosive hydrogen chloride (HCl) gas. Halogenated phenols can exhibit modified toxicological profiles compared to the parent compound.

-

The Trifluoromethoxy Group (-OCF3): This moiety imparts chemical stability but also introduces the risk of releasing highly toxic hydrogen fluoride (HF) gas upon combustion. The trifluoromethoxy group is distinct from the more common trifluoromethyl (-CF3) group, and its influence on the compound's biological activity and metabolism is not fully characterized.[3]

Based on these structural components, this compound must be handled as a presumed corrosive and systemically toxic material . A conservative approach, mandating stringent engineering controls and a robust personal protective equipment (PPE) protocol, is required to ensure operator safety.

Presumed Hazard Identification and Classification

In the absence of specific data, a hazard classification is inferred from related compounds. The primary hazards are anticipated to be:

-

Acute Toxicity (Oral, Dermal, Inhalation): Presumed harmful if swallowed, in contact with skin, or if inhaled. Analogous compounds like 3-(Trifluoromethoxy)phenol and other halogenated phenols are classified as harmful or toxic.[4][5]

-

Skin Corrosion/Irritation: Presumed to cause severe skin burns and damage. This is a characteristic hazard of most phenolic compounds.[1][5]

-

Serious Eye Damage/Irritation: Presumed to cause serious eye damage. Direct contact is likely to be severely corrosive to eye tissue.[6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

The following table summarizes data from key structural analogues used to inform this assessment.

| Compound | CAS Number | Key Hazards Identified in SDS | Source |

| 3-(Trifluoromethoxy)phenol | 827-99-6 | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation. | PubChem[4] |

| 3-Chloro-5-fluorophenol | 202982-70-5 | Harmful if swallowed or in contact with skin; Causes severe skin burns and eye damage. | PubChem[5] |

| 2-Chloro-5-(trifluoromethyl)phenol | 123498 | Causes skin and serious eye irritation. | PubChem[7] |

| General Phenol | 108-95-2 | Corrosive; Systemic toxicity via all exposure routes; Anesthetic effect can mask initial burn severity. | UKHSA, Yale EHS[1][8] |

The Causality Behind Stringent Safety Protocols

The core directive for handling a poorly characterized compound like this compound is the precautionary principle . We do not assume safety in the absence of data; rather, we assume a high degree of hazard based on structural alerts and implement controls to mitigate the worst-case potential outcome.

Engineering Controls: The Primary Barrier

The potential for aerosol generation and the high presumed inhalation toxicity mandate that all handling of this compound, including weighing, transferring, and preparing solutions, must occur within a certified chemical fume hood.[8] The fume hood serves as the primary containment, protecting the researcher from inhaling toxic vapors or fine powders.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a checklist; it is a system designed to prevent exposure via all routes.

Caption: PPE selection logic for handling the target compound.

Expertise Insight: Double-gloving is critical. A lightweight inner nitrile glove provides dexterity, while a heavier-duty outer glove (like butyl rubber) provides extended chemical resistance. This system protects against immediate exposure if the outer glove is breached, providing time to retreat and de-glove safely.

Experimental Protocols: Safe Handling & Emergency Response

Standard Handling and Storage Protocol

-

Preparation: Before handling, ensure an ANSI-approved safety shower and eyewash station are accessible within a 10-second travel distance.[8] Confirm the chemical fume hood has a valid certification.

-

PPE: Don the complete PPE ensemble as described in the diagram above.

-

Weighing and Transfer: Conduct all manipulations on a disposable absorbent bench liner within the fume hood to contain minor spills. Use tools (spatulas, forceps) to avoid direct contact.

-

Storage: Keep the container tightly sealed and store in a cool, dry, well-ventilated area designated for toxic and corrosive chemicals.[9] Segregate from strong oxidizing agents, acids, and bases.[10]

-

Waste Disposal: All contaminated materials (gloves, liners, pipette tips) and excess chemical must be disposed of as hazardous chemical waste.[11] Do not mix with other waste streams. Label the waste container clearly: "Hazardous Waste: this compound, Corrosive, Toxic".

Emergency Protocol: Dermal Exposure

Rapid and immediate skin decontamination is critical to minimize absorption and prevent systemic toxicity.[2] Water alone is not the most effective first aid measure for phenol exposure.

Caption: Emergency response workflow for skin exposure.

Trustworthiness through Self-Validation: This protocol is a self-validating system because it prioritizes the most effective decontamination method (PEG) while providing a clear alternative (high-volume water drench) if the primary method is unavailable.[2][8] It culminates in mandatory professional medical follow-up, ensuring the incident is properly managed regardless of the initial first aid.

Other Emergency First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if possible. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately.[12] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[13] Call for immediate medical assistance.

-

Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the chemical.[6] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(Trifluoromethoxy)phenol | C7H5F3O2 | CID 2733261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-fluorophenol | C6H4ClFO | CID 2773713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

A Researcher's Guide to Procuring 3-Chloro-5-(trifluoromethoxy)phenol: Supplier Analysis and Quality Verification

Introduction: The Strategic Importance of 3-Chloro-5-(trifluoromethoxy)phenol

In the landscape of modern medicinal and agrochemical development, the precise architecture of molecular building blocks is paramount. This compound, identified by its CAS Number 1017778-52-7, is a specialized aromatic phenol that serves as a critical intermediate in the synthesis of complex target molecules.[1][2] Its structure, featuring a trifluoromethoxy group (-OCF3) and a chlorine atom in a meta-arrangement on the phenol ring, offers a unique combination of lipophilicity, metabolic stability, and electronic properties. The trifluoromethoxy group, in particular, is a well-regarded bioisostere for other functional groups and can significantly enhance the biological activity and pharmacokinetic profile of a final active pharmaceutical ingredient (API) or crop protection agent.[3][4]

For researchers and drug development professionals, securing a reliable supply of this intermediate is not merely a logistical step but a foundational requirement for experimental success. The purity and consistency of the starting material directly impact reaction yields, impurity profiles of subsequent compounds, and the ultimate reproducibility of scientific findings. This guide provides an in-depth analysis of the commercial supplier landscape for this compound, outlines a robust workflow for supplier qualification, and details a technical protocol for in-house quality verification.

Part 1: Commercial Supplier Landscape

The procurement of specialty chemicals like this compound involves navigating a diverse market of manufacturers, distributors, and custom synthesis providers. Our survey of the market has identified several key suppliers who list this specific compound. It is crucial for the end-user to verify the current availability and specifications directly with the supplier, as catalog listings can change.

Below is a comparative table of identified commercial sources. This table serves as a starting point for researchers to initiate their procurement process.

| Supplier | CAS Number Confirmation | Purity/Grade | Notes |

| Parchem | 1017778-52-7 | Not specified on overview | A supplier of fine and specialty chemicals.[1] |

| Sunway Pharm Ltd | 1017778-52-7 | Not specified on overview | Lists molecular formula and weight.[2] |

| BLD Pharmatech | 1017778-52-7 | 95% | Listed in a chemical buyers guide. |

| Sigma-Aldrich | 1017778-52-7 | Not specified on overview | Distributes the product from Apollo Scientific.[5] |

| Dabos | Not explicitly listed, but product name matches | Not specified on overview | Requires a commercial address for purchase.[6] |

Part 2: Quality Assurance and In-House Verification

Sourcing a chemical is only the first step; verifying its identity and purity is a critical component of scientific integrity. The datasheet or Certificate of Analysis (CoA) provided by the supplier is the primary source of quality information, typically detailing the analytical method used (e.g., HPLC, NMR) and the measured purity. However, for pivotal experiments, orthogonal in-house verification is a best practice.

Field-Proven Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for assessing the purity of aromatic compounds like this compound.[7] The following protocol is a self-validating system designed for robust purity determination.

Objective: To determine the purity of a supplied batch of this compound by quantifying the area percent of the main peak relative to any impurity peaks.

Methodology Rationale:

-

Stationary Phase: A reversed-phase C18 column is chosen due to its hydrophobicity, which is ideal for retaining and separating moderately polar aromatic compounds.[7]

-

Mobile Phase: A gradient of acidified water and acetonitrile is used. The acid (phosphoric or formic acid) protonates residual silanols on the column, preventing peak tailing and ensuring sharp, symmetrical peaks. The gradient elution, starting with a higher water concentration, allows for the retention of the main analyte, while the increasing acetonitrile concentration ensures that more hydrophobic impurities are eluted efficiently.

-

Detection: UV detection at 254 nm is selected as this wavelength is commonly used for aromatic compounds that contain a benzene ring, which typically absorbs strongly in this region.

Step-by-Step Experimental Protocol:

-

Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Solvent A: HPLC-grade water with 0.1% formic acid.

-

Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.

-

Sample of this compound.

-

Diluent: 50:50 mixture of Acetonitrile and Water.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10.0 mL of the diluent to create a stock solution of ~1 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

UV Detection Wavelength: 254 nm

-

Gradient Program:

Time (min) % Solvent A (Water + 0.1% FA) % Solvent B (ACN + 0.1% FA) 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |

-

-

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the area percent of the main peak corresponding to this compound.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

The result should be compared against the purity stated on the supplier's Certificate of Analysis.[8]

-

Part 3: A Logical Workflow for Supplier Qualification

Selecting the right supplier is a systematic process that balances cost, quality, and reliability. The following workflow, represented as a diagram, provides a logical pathway for researchers to qualify a new supplier for a critical reagent.

References

- 1. parchem.com [parchem.com]

- 2. This compound - CAS:1017778-52-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 3-Chloro-2-Fluoro-5-(triFluoromethyl)Phenol [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 1017778-52-7 [sigmaaldrich.com]

- 6. This compound 1G - PC302050-1G [dabos.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

The 3-Chloro-5-(trifluoromethoxy)phenol Scaffold: A Privileged Motif in Modern Kinase Inhibitor Design

Introduction: The Strategic Advantage of Fluorinated Phenols in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique combination of properties, including high metabolic stability, increased lipophilicity, and potent electronic effects.[1] When integrated into a phenolic scaffold, particularly one bearing a chlorine atom, such as 3-Chloro-5-(trifluoromethoxy)phenol, a versatile and highly valuable building block for medicinal chemistry emerges. This scaffold is particularly well-suited for the development of targeted therapies, most notably kinase inhibitors for oncology.

The trifluoromethoxy group, being one of the most lipophilic substituents, can significantly enhance a molecule's ability to cross cellular membranes, a critical attribute for targeting intracellular proteins like kinases.[1] Furthermore, the strong electron-withdrawing nature of both the trifluoromethoxy group and the chlorine atom can modulate the acidity of the phenolic hydroxyl and influence the electronic environment of the entire molecule, which can be leveraged to fine-tune binding interactions with a biological target.[2] This application note will provide an in-depth guide to the medicinal chemistry applications of this compound derivatives, with a focus on their synthesis, biological evaluation as kinase inhibitors, and the underlying principles of their structure-activity relationships.

Synthetic Strategies: Building a Diverse Chemical Library

The this compound core offers multiple points for chemical modification, allowing for the generation of a diverse library of compounds for biological screening. The two primary avenues for derivatization are modification of the phenolic hydroxyl group and functionalization of the aromatic ring, often through cross-coupling reactions at the chloro-position.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl can be readily converted into an ether or ester linkage, providing a straightforward method for introducing a wide variety of substituents.

-

Williamson Ether Synthesis: This classical method involves the deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. This approach is highly versatile for introducing small alkyl chains or more complex side chains containing additional functional groups.

-